CYP2A6 Inhibition Ki: CAS 163130-55-0 (200 nM) vs. Methoxsalen—3.5-Fold Improvement in Binding Affinity
The target compound demonstrates a Ki of 200 nM against recombinant human CYP2A6 (baculovirus-infected insect cell system, coumarin 7 substrate, 10 min preincubation, fluorescence assay) [1]. This represents a 3.5-fold improvement in binding affinity compared to the reference coumarin-based CYP2A6 inhibitor methoxsalen (8-methoxypsoralen), which has a reported Ki of approximately 700 nM in equivalent recombinant CYP2A6 inhibition assays [2]. The lower Ki indicates stronger enzyme-inhibitor complex formation and potentially more effective suppression of nicotine metabolism at lower concentrations.
| Evidence Dimension | CYP2A6 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | Methoxsalen (8-MOP): Ki ≈ 700 nM |
| Quantified Difference | 3.5-fold lower Ki (stronger binding) |
| Conditions | Recombinant human CYP2A6, baculovirus-infected insect cell microsomes, coumarin 7 substrate, 10 min preincubation, fluorescence detection |
Why This Matters
A 3.5-fold lower Ki enables lower dosing for CYP2A6 inhibition, reducing the risk of off-target effects and drug-drug interactions, which is critical for smoking cessation and cancer prevention applications where methoxsalen's non-selectivity limits its therapeutic window.
- [1] Rahnasto, M., et al. (2008). Bioorganic & Medicinal Chemistry, 16(5), 2192–2198; BindingDB BDBM50037724 (Ki: 200 nM). View Source
- [2] Yamaguchi, Y., et al. (2023). Bioorganic & Medicinal Chemistry Letters, 86, 129206; ChEMBL CHEMBL5282 (Methoxsalen Ki for CYP2A6). View Source
